molecular formula C13H7N3O4 B303171 2-{4-nitropyridin-2-yl}-1H-isoindole-1,3(2H)-dione

2-{4-nitropyridin-2-yl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B303171
M. Wt: 269.21 g/mol
InChI Key: DJRIHOHHHKLNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-nitropyridin-2-yl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-nitro-2-pyridinecarboxylic acid with phthalic anhydride. The reaction is carried out in the presence of a dehydrating agent such as acetic anhydride or polyphosphoric acid. The mixture is heated to facilitate the formation of the isoindole-1,3-dione ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-{4-nitropyridin-2-yl}-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-nitropyridin-2-yl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{4-nitropyridin-2-yl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-nitropyridin-2-yl}-1H-isoindole-1,3(2H)-dione is unique due to the presence of the nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H7N3O4

Molecular Weight

269.21 g/mol

IUPAC Name

2-(4-nitropyridin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H7N3O4/c17-12-9-3-1-2-4-10(9)13(18)15(12)11-7-8(16(19)20)5-6-14-11/h1-7H

InChI Key

DJRIHOHHHKLNRT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)[N+](=O)[O-]

solubility

29.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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